molecular formula C14H9ClN2O2S B4280079 3-(5-CHLORO-2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE

3-(5-CHLORO-2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE

Cat. No.: B4280079
M. Wt: 304.8 g/mol
InChI Key: YPZLOUURGJFZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-CHLORO-2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-CHLORO-2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 5-chloro-2-hydroxybenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 2-mercapto-3-(5-chloro-2-hydroxyphenyl)quinazolin-4(3H)-one. This intermediate is then cyclized to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-CHLORO-2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-CHLORO-2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinazolinone core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-2-hydroxyphenyl)-4(3H)-quinazolinone: Lacks the mercapto group, which may affect its reactivity and biological activity.

    2-mercapto-4(3H)-quinazolinone: Lacks the 5-chloro-2-hydroxyphenyl substituent, which may influence its solubility and interaction with biological targets.

Uniqueness

3-(5-CHLORO-2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to the presence of both the mercapto group and the 5-chloro-2-hydroxyphenyl substituent. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-8-5-6-12(18)11(7-8)17-13(19)9-3-1-2-4-10(9)16-14(17)20/h1-7,18H,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZLOUURGJFZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-CHLORO-2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE

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